2-Ethyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one
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Overview
Description
Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Synthesis Analysis
Pyridine can be synthesized from picoline . In a study, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .Molecular Structure Analysis
Pyridine is an example of a six-membered aromatic heterocycle and has an electronic structure similar to benzene . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
Pyridine is used in numerous oxidation–reduction processes . In a study, pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .Physical and Chemical Properties Analysis
Pyridine is a key solvent and reagent . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Mechanism of Action
Safety and Hazards
Future Directions
The nitrogen-bearing heterocycle pyridine in its several analogous forms has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Properties
IUPAC Name |
2-ethyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-13(4-2)18(22)21-11-10-16-15(12-21)17(20-19-16)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVVXGXXTKQCIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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